N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio (-SMe) group at position 6, a piperidin-1-yl substituent at position 4, and a propionamide side chain attached via an ethyl linker. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often used in kinase inhibitors due to its ability to mimic purine bases and engage in hydrogen bonding with target proteins . The propionamide group may confer metabolic stability compared to esters or unprotected amines .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-3-13(23)17-7-10-22-15-12(11-18-22)14(19-16(20-15)24-2)21-8-5-4-6-9-21/h11H,3-10H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNKBNVMYFRNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide typically involves multiple steps. These often include:
Starting with a suitably substituted pyrazolo[3,4-d]pyrimidine precursor.
Functionalizing the precursor with a piperidine group through nucleophilic substitution.
Introducing the methylthio group via alkylation.
Coupling the intermediate with a propionamide derivative under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, scalable methods such as continuous flow synthesis can be employed. Optimizing reaction conditions (e.g., temperature, pressure, solvent selection) ensures higher yield and purity. Catalysis and automated control systems improve efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide can undergo several chemical reactions:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Hydrogenation of specific moieties within the structure.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Oxidation may use agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. Reduction might employ hydrogen gas with a palladium catalyst. Substitution reactions could use various nucleophiles, depending on the desired transformation.
Major Products
The products formed from these reactions vary, depending on the specific reagents and conditions used. Typically, these transformations result in compounds with modified functional groups, impacting the compound's physical and chemical properties.
Scientific Research Applications
Structural Characteristics
The compound features multiple heterocyclic structures, including a pyrazolo[3,4-d]pyrimidine core and a piperidine ring, which are known to enhance biological activity. The presence of a methylthio group further adds to its potential interactions with various biological targets. The molecular formula of the compound is with a molecular weight of approximately 358.47 g/mol.
Biological Activities
Research indicates that compounds featuring pyrazolo[3,4-d]pyrimidine structures exhibit significant biological activities, including:
- Antitumor Activity : The compound's structure allows it to interact with cellular pathways involved in cancer progression.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- CNS Activity : The piperidine ring suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.
Potential Therapeutic Applications
Given its structural characteristics and biological activities, N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide may have several therapeutic applications:
- Cancer Treatment : Due to its antitumor properties, it could be explored as a lead compound for developing new anticancer agents.
- Infectious Diseases : Its antimicrobial properties warrant further investigation for potential use in treating resistant bacterial infections.
- Neurological Disorders : The CNS activity suggests it could be beneficial in developing treatments for conditions like anxiety or depression.
Mechanism of Action
The precise mechanism of action involves the interaction of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, affecting processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo-pyrimidine derivatives, focusing on substituent effects, synthetic routes, and inferred pharmacological properties.
Structural and Functional Group Comparisons
Key Observations
Core Structure Variations: The target compound and 7c/7d/137i share the pyrazolo[3,4-d]pyrimidine core, critical for kinase binding .
Substituent Effects: 6-Position: The target’s methylthio group (-SMe) is smaller and less lipophilic than 137i’s ethylthio (-SEt), which may enhance target engagement by reducing steric hindrance . 4-Position: The piperidin-1-yl group in the target contrasts with 7c/7d’s phenoxyphenyl substituents. Piperidine’s basic nitrogen improves solubility, whereas phenoxyphenyl enhances hydrophobic binding . Side Chains: The target’s propionamide side chain likely offers superior metabolic stability compared to 7c’s ethyl ester, which is prone to hydrolysis .
Synthetic Routes :
- The target compound may be synthesized via nucleophilic substitution (similar to 7c ) or coupling reactions. The ethyl-propionamide linker could require activation (e.g., as a bromide or mesylate) for efficient alkylation.
Inferred Pharmacological Properties: The piperidine and propionamide groups in the target suggest improved solubility and oral bioavailability relative to 137i’s 2-phenylpropyl and phenol groups, which may increase metabolic clearance . The methylthio group in the target and 7c/7d could enable covalent inhibition of cysteine-containing kinases (e.g., BTK), whereas 137i’s ethylthio may reduce reactivity .
Biological Activity
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a complex organic compound notable for its potential biological activities. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing information from various studies and sources.
Structural Overview
The compound's structure can be broken down into several key components:
- Pyrazolo[3,4-d]pyrimidine Core : This heterocyclic structure is often associated with significant biological activity, including anticancer and anti-inflammatory effects.
- Piperidine Ring : Known for its central nervous system (CNS) activity, the piperidine moiety enhances the compound's pharmacological profile.
- Methylthio Group : This substituent may influence the compound's interaction with biological targets.
Biological Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities:
Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological potential of similar compounds:
- Anticancer Studies : A study published in International Journal of Molecular Sciences detailed the synthesis and evaluation of pyrazolo derivatives against cancer cell lines. The findings indicated that modifications to the pyrazolo core could enhance anticancer activity significantly .
- Anti-inflammatory Research : Another study explored the anti-inflammatory properties of pyrazolo derivatives, revealing that specific substitutions could lead to improved efficacy in reducing inflammation markers in vitro .
- Neuropharmacological Investigations : Research has indicated that piperidine-containing compounds can modulate neurotransmitter systems, suggesting potential applications in treating CNS disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
